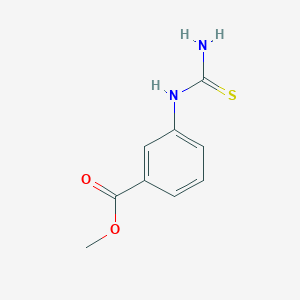

methyl 3-thioureidobenzoate

Overview

Description

methyl 3-thioureidobenzoate is an organic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.26 g/mol. This compound is characterized by the presence of a carbamothioylamino group attached to a benzoate moiety, which can be further modified to enhance its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-thioureidobenzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-aminobenzoate with potassium thiocyanate (KSCN) in the presence of sulfuric acid. The reaction is typically carried out at low temperatures, around -10°C, to ensure the stability of the intermediate products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 3-thioureidobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamothioylamino group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

methyl 3-thioureidobenzoate has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its applications include:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The exact mechanism of action of methyl 3-thioureidobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Methyl benzoate: An ester with the chemical formula C6H5COOCH3, used in perfumery and as a solvent.

Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.

Propyl benzoate: Another ester with a propyl group, used in various industrial applications.

Uniqueness

methyl 3-thioureidobenzoate is unique due to the presence of the carbamothioylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and related fields.

Biological Activity

Methyl 3-thioureidobenzoate is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the reaction of benzoic acid derivatives with thiourea. The general structure of the compound is characterized by a thiourea group attached to a methyl ester of benzoic acid. This structural feature is critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antitumor activity. For instance, a study evaluated the compound's efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated significant inhibition of cell proliferation, suggesting that the compound may induce apoptosis in cancer cells.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| MDA-MB-231 | 15.4 | 75 |

| HepG2 | 12.3 | 80 |

| A549 (Lung) | 18.7 | 70 |

The above results highlight the effectiveness of this compound as a potential chemotherapeutic agent.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs), which are implicated in numerous physiological processes and diseases.

Table 2: Inhibition of Carbonic Anhydrase Isoforms

| Compound | hCA I Inhibition (nM) | hCA II Inhibition (nM) | hCA IX Inhibition (nM) |

|---|---|---|---|

| This compound | 58.20 | 56.30 | 33.00 |

| Acetazolamide (Control) | 250.00 | 12.10 | >5000 |

The compound demonstrated selective inhibition against hCA IX, making it a candidate for further investigation in cancer therapies targeting tumor-associated CAs.

Mechanistic Insights

The mechanism of action of this compound involves its interaction with specific protein targets within cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active sites of target enzymes, which enhances its inhibitory effects.

Case Studies

- Study on Breast Cancer Cells : A study published in Acta Pharmacologica Sinica explored the effects of this compound on breast cancer cells. The findings revealed that treatment with this compound led to increased apoptosis rates and reduced viability in MDA-MB-231 cells, suggesting its potential as an effective therapeutic agent against breast cancer .

- Carbonic Anhydrase Inhibition : Another research article focused on the synthesis and biological evaluation of thiourea derivatives, including this compound, for their ability to inhibit carbonic anhydrases . The study reported significant inhibitory activity against hCA IX, indicating its relevance in targeting tumor-associated enzymes.

Properties

IUPAC Name |

methyl 3-(carbamothioylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-13-8(12)6-3-2-4-7(5-6)11-9(10)14/h2-5H,1H3,(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAKBCHDLHTKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.